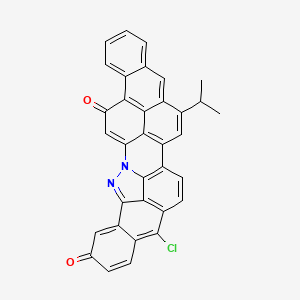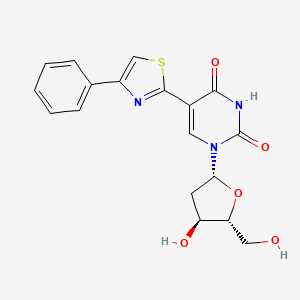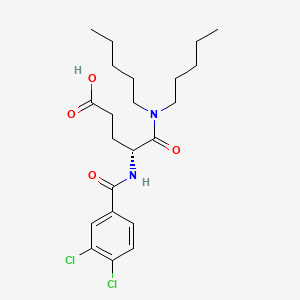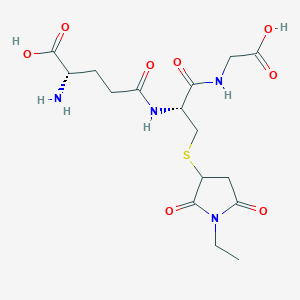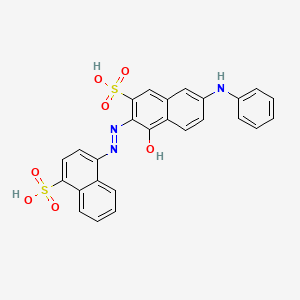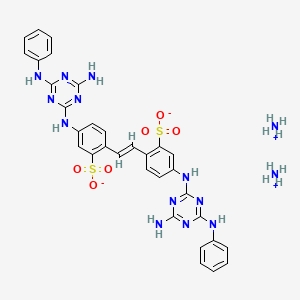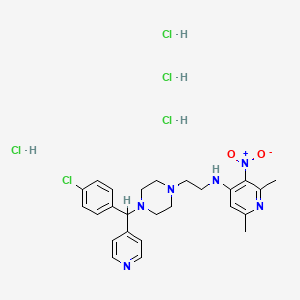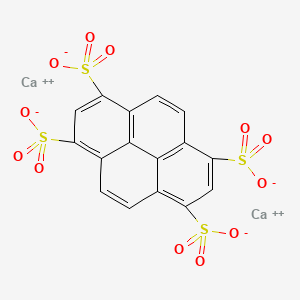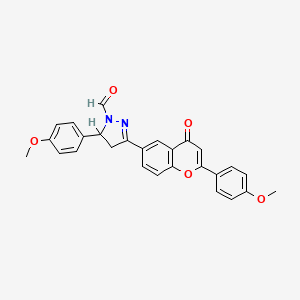
1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes methoxyphenyl and benzopyran groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the methoxyphenyl groups: This step may involve electrophilic aromatic substitution reactions.
Formation of the benzopyran ring: This can be synthesized through cyclization reactions involving phenolic compounds.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.
化学反应分析
Types of Reactions
1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of pyrazoles are often studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic effects, such as anticancer and antiviral activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of 1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
1H-Pyrazole-1-carboxaldehyde derivatives: These compounds share the pyrazole core structure but differ in their substituents.
Benzopyran derivatives: These compounds contain the benzopyran ring and may have different functional groups attached.
Uniqueness
The uniqueness of 1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
属性
CAS 编号 |
154185-81-6 |
|---|---|
分子式 |
C27H22N2O5 |
分子量 |
454.5 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde |
InChI |
InChI=1S/C27H22N2O5/c1-32-20-8-3-17(4-9-20)24-14-23(28-29(24)16-30)19-7-12-26-22(13-19)25(31)15-27(34-26)18-5-10-21(33-2)11-6-18/h3-13,15-16,24H,14H2,1-2H3 |
InChI 键 |
OCAVYPPXROFTIB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C=O)C3=CC4=C(C=C3)OC(=CC4=O)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


